molecular formula C20H19N3O2S2 B4130373 N-(furan-2-ylmethyl)-2-[phenyl(phenylsulfanyl)acetyl]hydrazinecarbothioamide

N-(furan-2-ylmethyl)-2-[phenyl(phenylsulfanyl)acetyl]hydrazinecarbothioamide

Cat. No.: B4130373
M. Wt: 397.5 g/mol
InChI Key: LUWUDKAHHHPIGQ-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-2-[phenyl(phenylsulfanyl)acetyl]hydrazinecarbothioamide is a complex organic compound that features a furan ring, phenyl groups, and a hydrazinecarbothioamide moiety. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-2-[phenyl(phenylsulfanyl)acetyl]hydrazinecarbothioamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the furan ring: Starting from a suitable precursor, the furan ring can be synthesized through cyclization reactions.

    Introduction of the phenylthio group: This can be achieved via nucleophilic substitution reactions where a phenylthio group is introduced to the intermediate compound.

    Acetylation and hydrazinecarbothioamide formation:

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, high-throughput synthesis techniques, and advanced purification methods.

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)-2-[phenyl(phenylsulfanyl)acetyl]hydrazinecarbothioamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of corresponding amines or alcohols.

    Substitution: The phenylthio group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution reagents: Halides, thiols, amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce amines.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a biochemical probe or in drug discovery.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the synthesis of advanced materials or as a catalyst.

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-2-[phenyl(phenylsulfanyl)acetyl]hydrazinecarbothioamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-furylmethyl)-2-[phenyl(phenylthio)acetyl]hydrazinecarboxamide
  • N-(furan-2-ylmethyl)-2-[phenyl(phenylsulfanyl)acetyl]hydrazinecarbothioamide derivatives

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

1-(furan-2-ylmethyl)-3-[(2-phenyl-2-phenylsulfanylacetyl)amino]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O2S2/c24-19(22-23-20(26)21-14-16-10-7-13-25-16)18(15-8-3-1-4-9-15)27-17-11-5-2-6-12-17/h1-13,18H,14H2,(H,22,24)(H2,21,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUWUDKAHHHPIGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)NNC(=S)NCC2=CC=CO2)SC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(furan-2-ylmethyl)-2-[phenyl(phenylsulfanyl)acetyl]hydrazinecarbothioamide
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N-(furan-2-ylmethyl)-2-[phenyl(phenylsulfanyl)acetyl]hydrazinecarbothioamide
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N-(furan-2-ylmethyl)-2-[phenyl(phenylsulfanyl)acetyl]hydrazinecarbothioamide
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N-(furan-2-ylmethyl)-2-[phenyl(phenylsulfanyl)acetyl]hydrazinecarbothioamide
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N-(furan-2-ylmethyl)-2-[phenyl(phenylsulfanyl)acetyl]hydrazinecarbothioamide
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N-(furan-2-ylmethyl)-2-[phenyl(phenylsulfanyl)acetyl]hydrazinecarbothioamide

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